Nine-Membered Macrocycle vs. Pentacyclic Diazaspiro Topology
Single-crystal X-ray diffraction analysis of leuconolam (as the ethanol solvate, C19H22N2O3·C2H6O) established an orthorhombic crystal system (space group P212121) with unit cell parameters a = 8.073 Å, b = 11.377 Å, c = 20.461 Å, V = 1879 ų, and Z = 4, with R = 3.7% for 2046 unique reflections collected at T = 297 K [1]. The molecule adopts a conformation in which two conjugated groups form an interplanar angle of 54.5°, and intermolecular hydrogen bonding involves the ethanolic oxygen atom acting both as a donor and acceptor [1]. In contrast, leuconoxine possesses a rigid pentacyclic diazaspiro system lacking the nine-membered macrocycle, a structural assignment confirmed by independent NMR and MS analyses [2]. The topological divergence directly impacts synthetic accessibility and biological target engagement potential.
Leuconoxine: rigid pentacyclic diazaspiro system without nine-membered macrocycle
| Evidence Dimension | Crystal structure and ring topology |
|---|---|
| Target Compound Data | Leuconolam: orthorhombic P212121, a=8.073 Å, b=11.377 Å, c=20.461 Å, V=1879 ų, nine-membered macrocyclic lactam ring, interplanar angle 54.5°, R=3.7% |
| Comparator Or Baseline | Leuconoxine: rigid pentacyclic diazaspiro system, no nine-membered macrocycle |
| Quantified Difference | Leuconolam contains a conformationally flexible nine-membered ring absent in leuconoxine; interplanar angle 54.5° quantifies macrocyclic distortion |
| Conditions | Single-crystal X-ray diffraction on ethanol solvate, Mo Kα radiation (λ=0.71069 Å), T=297 K, 2046 unique reflections |
Why This Matters
The crystallographically validated flexible nine-membered macrocycle confers distinct conformational dynamics and synthetic reactivity relative to the rigid diazaspiro framework of leuconoxine, directly impacting the choice of scaffold for divergent total synthesis campaigns targeting multiple family members.
- [1] Wei C, Ali ARM, Goh SH, Sinn E, Butcher RJ. Structure of leuconolam, an alkaloid containing an unusual nine-membered ring. Acta Crystallogr C. 1986;42(3):349-351. View Source
- [2] Abe F, Yamauchi T. Indole alkaloids from leaves and stems of Leuconotis eugenifolius. Phytochemistry. 1993;33(1):169-171. View Source
